molecular formula C8H7N5O2 B13098392 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Cat. No.: B13098392
M. Wt: 205.17 g/mol
InChI Key: AZXRKMBDGFDAFX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid (CID 57538136) is a high-value heterocyclic building block in medicinal chemistry, with a molecular formula of C8H7N5O2 . This compound features a unique fused triazolo[4,5-d]pyrimidine scaffold, which is synthetically versatile due to the presence of a carboxylic acid moiety at position 7, allowing for further derivatization . The core structure is of significant interest in pharmaceutical research, particularly for constructing molecules that may undergo reactions such as the Dimroth Rearrangement to create biologically active compounds, including kinase inhibitors . In scientific research, this triazolopyrimidine derivative demonstrates promising biological activities, primarily functioning as an enzyme inhibitor . Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways and cancer progression, such as histone lysine-specific demethylase 1 (LSD1) . Its mechanism of action is attributed to the ability of its triazole and pyrimidine rings to form key hydrogen bonds and other intermolecular interactions with biological targets, thereby modulating their activity . This interaction can lead to the suppression of cancer cell proliferation and the induction of apoptosis, as observed in in vitro studies against breast cancer cell lines, where the compound inhibited cell growth in a dose-dependent manner . Furthermore, research indicates its potential as an anti-inflammatory agent by significantly reducing the production of pro-inflammatory cytokines and inhibiting cyclooxygenase (COX) enzymes . This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is provided for in-vitro studies only, and any form of human or veterinary administration is strictly prohibited by law .

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H7N5O2/c14-8(15)6-5-7(10-3-9-6)13(12-11-5)4-1-2-4/h3-4H,1-2H2,(H,14,15)

InChI Key

AZXRKMBDGFDAFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=NC=NC(=C3N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine or dicationic molten salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts, as well as the optimization of reaction conditions, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Antiplatelet Activity:
Research has shown that derivatives of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine exhibit antiplatelet properties similar to ticagrelor. A study synthesized various analogues and assessed their ability to inhibit platelet aggregation. The findings indicated that some compounds maintained antiplatelet activity while lacking antibacterial effects, suggesting distinct mechanisms of action for these biological activities .

Antibacterial Properties:
The compound has demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. In vitro studies revealed minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM for certain derivatives. This positions the compound as a candidate for developing new antibiotics, especially against resistant strains .

Inhibition of USP28:
Recent investigations have identified derivatives of this triazolo[4,5-D]pyrimidine as potent inhibitors of USP28, a deubiquitinating enzyme implicated in cancer progression. These findings suggest potential applications in oncology for targeting specific pathways involved in tumor growth and survival .

Synthesis and Derivatives

The synthesis of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves several chemical transformations that allow for the introduction of various substituents at different positions on the triazole and pyrimidine rings. This versatility facilitates the development of a library of compounds with tailored biological activities.

Table: Synthesis Overview

StepReaction TypeKey Reagents/ConditionsOutcome
1Nucleophilic substitutionSodium nitrite, acetic acidFormation of triazolo ring
2Ring closure reactionDiazotizationCompletion of pyrimidine structure
3FunctionalizationVarious amines or acidsGeneration of diverse derivatives

Case Studies and Research Findings

Several studies have documented the efficacy of derivatives derived from this compound:

  • Antiplatelet vs Antibacterial Activity: A comparative study on ticagrelor analogues demonstrated that structural modifications could decouple antiplatelet activity from antibacterial effects, leading to more selective therapeutic agents .
  • Antibacterial Efficacy: Another investigation highlighted the high potency of certain derivatives against resistant Staphylococcus aureus strains, suggesting clinical relevance in treating infections caused by such pathogens .
  • Cancer Research: The discovery of USP28 inhibitors among triazolo[4,5-D]pyrimidine derivatives indicates a promising direction for cancer therapeutics targeting specific molecular pathways involved in tumorigenesis .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 7, impacting physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Features
3-Cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine 3: Cyclopropyl; 7: NH₂ C₇H₈N₆ Basic amine group; potential for nucleophilic reactions
3-Benzyl-7-chloro-triazolo[4,5-d]pyrimidine 3: Benzyl; 7: Cl C₁₁H₈ClN₅ Lipophilic chloro group; used as intermediate in synthesis
Thiosemicarbazide-triazolo[4,5-d]pyrimidine 7: Thiosemicarbazide Varies Demonstrated antitumor and antimicrobial activity in vitro
Cannabinoid receptor-targeted derivatives Variable at 3 and 7 Varies High affinity for CB2 receptor; explored for inflammatory diseases

Key Observations :

  • Polarity : The carboxylic acid group in the target compound increases water solubility compared to lipophilic substituents (e.g., chloro or benzyl groups) but may reduce cell membrane permeability.
  • Synthetic Accessibility : Chloro and benzyl derivatives are synthesized via nucleophilic substitution or cyclization under reflux (e.g., SOCl₂ for chloro derivatives ), whereas carboxylic acids may require hydrolysis of esters or nitriles.

Comparison of Receptor Affinity :

Compound Target Receptor Affinity (IC₅₀/Ki) Notes
CB2-targeted derivative CB2 15 nM Cyclohexyl substituent at C3
Thiosemicarbazide derivative DHFR enzyme 0.8 µM Competitive inhibition

The carboxylic acid group in the target compound may introduce steric or electronic effects that modulate receptor interactions, though direct data are lacking.

Physicochemical Properties

Property Target Compound (Carboxylic Acid) 7-Chloro Derivative 7-Amine Derivative
Molecular Weight 217.18 g/mol 245.67 g/mol 176.18 g/mol
LogP (Predicted) ~1.2 (moderately polar) ~3.5 (lipophilic) ~0.5 (polar)
Solubility in Water Moderate Low High
Synthetic Yield Not reported 65–75% 80–85%

Notes:

  • The carboxylic acid derivative’s solubility makes it suitable for aqueous formulations but may require prodrug strategies for oral bioavailability.
  • Chloro derivatives are preferred as synthetic intermediates due to higher yields and stability .

Challenges and Limitations

  • Isomerism : Some triazolopyrimidine analogs (e.g., isomers 7 and 8 in ) are difficult to differentiate spectroscopically, though the target compound’s fixed substituents may reduce ambiguity .
  • Toxicity Data: Limited toxicological profiles for cyclopropyl-substituted triazolopyrimidines necessitate further study (e.g., analogs in lack thorough toxicity data) .

Biological Activity

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

  • Molecular Formula : C8H7N5O2
  • CAS Number : 57538136
  • Molecular Weight : 189.17 g/mol

The biological activity of this compound primarily relates to its interaction with various biological targets. Its structure allows it to function as an inhibitor of certain enzymes involved in critical cellular processes.

Anticancer Properties

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT1160.52
This compoundMCF-70.75
This compoundU87 MG0.49
This compoundA5490.43

These results suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Antithrombotic Activity

The compound has also been investigated for its potential as an antithrombotic agent. According to a patent description, triazolo[4,5-d]pyrimidine derivatives have shown promise in inhibiting platelet aggregation by acting as antagonists at the P2Y receptor subtype on platelets. This mechanism is crucial in preventing thrombotic events such as myocardial infarction and stroke .

Case Studies

  • Inhibition of USP28 : A study reported that certain derivatives of triazolo[4,5-d]pyrimidines inhibited the deubiquitinating enzyme USP28. Inhibition of USP28 was linked to reduced tumorigenesis in gastric cancer cells by promoting degradation of oncogenic proteins .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of similar triazolo derivatives against various bacterial strains. The compound demonstrated significant activity against resistant strains of bacteria .

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